Trithiocyanuric acid trisodium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

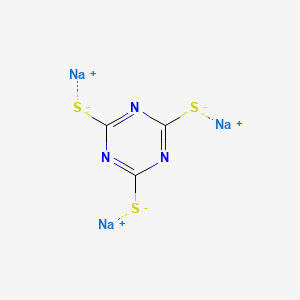

Trithiocyanuric acid trisodium salt hydrate, also known as trithiocyanuric acid trisodium salt, is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine and is characterized by the presence of three thiol groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trithiocyanuric acid trisodium salt hydrate can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of trisodium;1,3,5-triazine-2,4,6-trithiolate often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trithiocyanuric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates and hydrogen sulfide.

Substitution: Alkylated triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Trithiocyanuric acid trisodium salt hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the removal of heavy metals from solutions.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in water treatment processes to remove heavy metal contaminants.

Wirkmechanismus

The mechanism of action of trisodium;1,3,5-triazine-2,4,6-trithiolate involves the interaction of its thiol groups with metal ions. The thiol groups can form strong complexes with metal ions, effectively sequestering them and preventing their harmful effects. This property makes it an effective agent for heavy metal removal in water treatment processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trithiocyanuric acid: Similar in structure but lacks the sodium ions.

Trimercapto-s-triazine: Another derivative of triazine with similar thiol groups.

Uniqueness

Trithiocyanuric acid trisodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where heavy metal removal is required.

Biologische Aktivität

Trithiocyanuric acid trisodium salt hydrate (TTCNa₃) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of TTCNa₃, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Trithiocyanuric acid, also known as 2,4,6-trimercapto-1,3,5-triazine, is characterized by three thiol groups that confer significant reactivity and binding capabilities. The trisodium salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. Its formula can be represented as:

Mechanisms of Biological Activity

- Enzyme Inhibition : TTCNa₃ has been identified as a ligand for Toxoplasma gondii orotate phosphoribosyltransferase, an enzyme crucial for the replication of this parasitic protozoan. Studies indicate that TTCNa₃ exhibits higher binding affinity compared to traditional treatments such as 5-fluorouracil and emimycin, suggesting potential as an antiparasitic agent .

- Cytotoxicity : Research has demonstrated that TTCNa₃ can exhibit cytotoxic effects on various cancer cell lines, including G-361 (melanoma), HOS (osteosarcoma), K-562 (leukemia), and MCF7 (breast cancer). The minimum inhibitory concentration (MIC) values have been established through systematic testing, revealing its potential as a chemotherapeutic agent .

- Metal Ion Chelation : TTCNa₃ forms stable complexes with heavy metals, which can be beneficial in bioremediation processes. Its ability to precipitate heavy metal ions makes it valuable in environmental applications for wastewater treatment .

Case Study 1: Antiparasitic Activity

A study evaluated the efficacy of TTCNa₃ against Toxoplasma gondii, revealing that it significantly inhibits the enzyme necessary for the parasite's replication. This finding suggests that TTCNa₃ could be developed into a novel treatment for toxoplasmosis .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study of cytotoxicity among various compounds, TTCNa₃ was tested against multiple cancer cell lines. The results indicated that it had a notable effect on cell viability, particularly in the MCF7 cell line, where it demonstrated significant cytotoxicity at lower concentrations compared to other tested compounds .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trithiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOYAFUSJONHU-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3Na3S3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.